

Pharmacokinetic and pharmacodynamic studies of GPR119 agonist 3

Author: BenchChem Technical Support Team. Date: December 2025



Application Notes and Protocols: GPR119 Agonist 3

For Researchers, Scientists, and Drug Development Professionals

Introduction

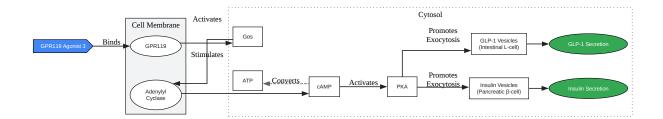
G-protein coupled receptor 119 (GPR119) is a promising drug target for the treatment of type 2 diabetes and obesity. [1][2][3][4][5] Primarily expressed on pancreatic β -cells and intestinal enteroendocrine L-cells, GPR119 activation stimulates glucose-dependent insulin secretion and the release of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP). [2][3][5][6] This dual mechanism of action offers the potential for robust glycemic control with a reduced risk of hypoglycemia. [5][7]

These application notes provide a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of a representative GPR119 agonist, designated "GPR119 Agonist 3," along with detailed protocols for its preclinical evaluation.

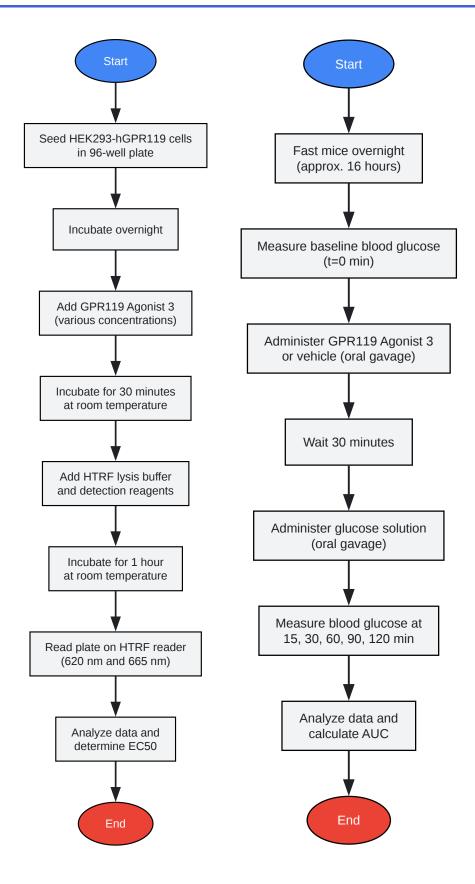
GPR119 Signaling Pathway

Activation of GPR119 by an agonist initiates a signaling cascade through the G α s protein subunit.[2][3] This stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[2][3][8] In pancreatic β -cells, elevated cAMP levels potentiate glucose-stimulated insulin secretion. In intestinal L-cells, this pathway promotes the secretion of GLP-1.[2]









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- To cite this document: BenchChem. [Pharmacokinetic and pharmacodynamic studies of GPR119 agonist 3]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15604766#pharmacokinetic-and-pharmacodynamic-studies-of-gpr119-agonist-3]

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